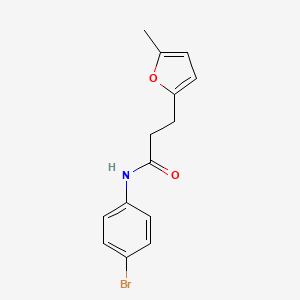

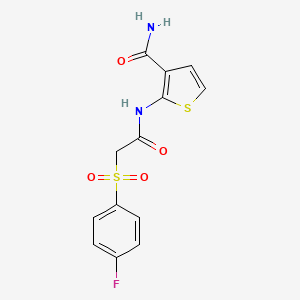

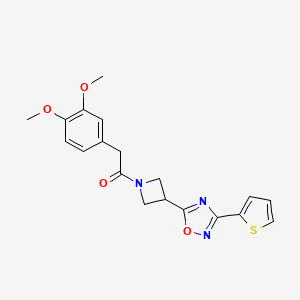

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, BFPF, and has been found to have a range of interesting properties that make it useful for various applications.

科学的研究の応用

Synthesis and Chemistry Applications

"N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide" and related compounds are integral to synthetic organic chemistry. For instance, the electrophilic cyanation of aryl and heteroaryl bromides, including the use of related structures, has been highlighted for the efficient synthesis of various benzonitriles. These compounds are significant due to their role as pharmaceutical intermediates, showcasing the importance of such structures in facilitating complex synthetic routes (Anbarasan, Neumann, & Beller, 2011).

Photodynamic Therapy and Cancer Treatment

Compounds structurally akin to "N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide" have been investigated for their utility in photodynamic therapy (PDT) against cancer. A study on zinc phthalocyanine derivatives, which possess similar bromo-functionalized aromatic structures, revealed their high singlet oxygen quantum yield, making them potent photosensitizers for cancer treatment through PDT. These findings underscore the potential of such compounds in developing new therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

The antimicrobial properties of compounds containing 4-acetylphenyl fragments, akin to the structure of "N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide", were explored, demonstrating the synthesis of arylsubstituted halogen(thiocyanato)amides. These compounds showed significant antibacterial and antifungal activity, highlighting the potential of such molecules in addressing microbial resistance and developing new antimicrobial agents (Baranovskyi et al., 2018).

Material Science and Polymer Applications

The synthesis of new coumarin-based fluorescent ATRP (Atom Transfer Radical Polymerization) initiators, involving structures similar to "N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide", demonstrates the compound's relevance in material science. Such initiators are crucial for polymerizations of acrylates, offering pathways to novel materials with potential applications in optoelectronics and sensing technologies (Kulai & Mallet-Ladeira, 2016).

Enzyme Inhibition and Pharmaceutical Research

Research into biphenyl ester derivatives as tyrosinase inhibitors has highlighted the importance of such compounds in pharmaceutical applications, particularly for conditions like hyperpigmentation. By synthesizing and evaluating the inhibitory effects of similar compounds on tyrosinase, researchers have paved the way for developing new therapeutic agents for skin conditions and beyond (Kwong et al., 2017).

特性

IUPAC Name |

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABYCOOMMCQRJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328647 |

Source

|

| Record name | N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642230 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | |

CAS RN |

327075-00-3 |

Source

|

| Record name | N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)

![6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2958676.png)

![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2,3-difluorophenoxy)propan-1-one](/img/structure/B2958684.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2958690.png)

![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958693.png)